molecular formula C23H21ClN2O4 B299485 3-(2-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

3-(2-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B299485
M. Wt: 424.9 g/mol
InChI Key: RLGHQKWZPQUGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound is characterized by the presence of a chlorophenyl group and a trimethoxyphenyl group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 3,4,5-trimethoxyaniline as the primary starting materials.

    Condensation Reaction: The first step involves the condensation of 2-chlorobenzaldehyde with 3,4,5-trimethoxyaniline in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization in the presence of a reducing agent, such as sodium borohydride, to form the quinazolinone core structure.

    Final Product Formation: The final step involves the purification of the product using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common. Solvent recovery and recycling are also important considerations to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the quinazolinone core.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which may exhibit different biological activities and properties compared to the parent compound.

Scientific Research Applications

3-(2-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4,5-trimethoxyphenyl)-4(3H)-quinazolinone
  • 3-(2-chlorophenyl)-4(3H)-quinazolinone
  • 2-(3,4,5-trimethoxyphenyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone

Uniqueness

3-(2-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the presence of both the chlorophenyl and trimethoxyphenyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its interactions with specific molecular targets, leading to its unique biological activities.

Properties

Molecular Formula

C23H21ClN2O4

Molecular Weight

424.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C23H21ClN2O4/c1-28-19-12-14(13-20(29-2)21(19)30-3)22-25-17-10-6-4-8-15(17)23(27)26(22)18-11-7-5-9-16(18)24/h4-13,22,25H,1-3H3

InChI Key

RLGHQKWZPQUGQE-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl

Origin of Product

United States

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